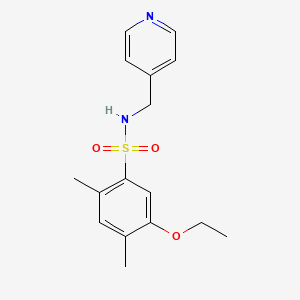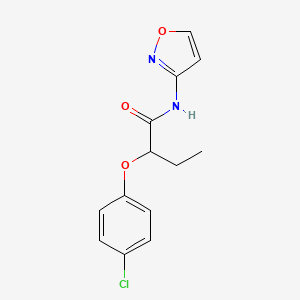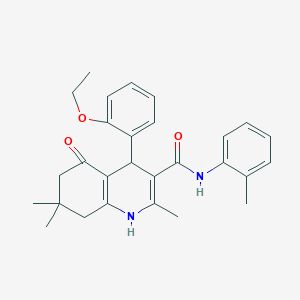
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as EPM-706, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds that are known to have a wide range of biological activities. EPM-706 has been shown to have potent anti-tumor activity in preclinical studies, and it is currently being evaluated in clinical trials.
Wirkmechanismus
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins that are important for cell growth and survival, including many oncogenic proteins. By inhibiting Hsp90, 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide for lab experiments is its potency and selectivity. It has been shown to be highly effective at inhibiting Hsp90 activity in cancer cells, and it has minimal effects on normal cells. Another advantage is its ability to overcome drug resistance in cancer cells. However, one limitation of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide and other Hsp90 inhibitors. One area of focus is the development of more potent and selective inhibitors that can overcome drug resistance and have a longer half-life. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to Hsp90 inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide and other Hsp90 inhibitors in cancer patients.
Synthesemethoden
The synthesis of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with ethylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 4-pyridinemethanol to form the final product, 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide. The synthesis of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been found to be particularly effective in cancer cells that are resistant to other treatments, such as chemotherapy.
Eigenschaften
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-10-16(13(3)9-12(15)2)22(19,20)18-11-14-5-7-17-8-6-14/h5-10,18H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPFJCIRSSUTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)

![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)

![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)

